molecular formula C11H13ClO3 B8580720 Methyl 4-(3-chloropropoxy)benzoate

Methyl 4-(3-chloropropoxy)benzoate

Cat. No.: B8580720
M. Wt: 228.67 g/mol
InChI Key: OMNGJGSAPWWSHP-UHFFFAOYSA-N
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Description

Methyl 4-(3-chloropropoxy)benzoate is an organic compound with the molecular formula C₁₁H₁₃ClO₃ (or C₁₂H₁₅ClO₄ depending on substitution patterns) and a molecular weight of 258.69 g/mol . It is synthesized via nucleophilic substitution, typically by reacting methyl 4-hydroxybenzoate derivatives with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate in dimethylformamide (DMF) . The reaction proceeds with high yields (up to 93.7%) under reflux conditions .

The compound crystallizes in the monoclinic space group P2₁/c with distinct intermolecular C–H⋯O hydrogen bonds forming zigzag chains along the crystallographic c-axis . Its melting point is reported as 384 K, and its crystal structure has been resolved using single-crystal X-ray diffraction, revealing bond lengths and angles consistent with aromatic ester frameworks .

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 4-(3-chloropropoxy)benzoate

InChI

InChI=1S/C11H13ClO3/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6H,2,7-8H2,1H3

InChI Key

OMNGJGSAPWWSHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Analysis of Selected Analogues

Compound Name Substituents on Aromatic Ring Alkoxy Chain Modifications Reference
This compound H (position 4) 3-chloropropoxy
Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate CF₃ (position 3) 3-chloropropoxy
Methyl 4-(3-chloropropoxy)-3-sulfamoylbenzoate SO₂NH₂ (position 3) 3-chloropropoxy
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate NO₂ (position 2), OCH₃ (position 5) 3-chloropropoxy
Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)benzoate NH-C(=CHCN) (position 2) 3-chloropropoxy

Key Observations:

  • Nitro Groups: The nitro-substituted analogues (e.g., compounds 4 and 5 in ) exhibit reduced thermal stability compared to non-nitrated derivatives, as nitro groups are prone to decomposition under high temperatures .
  • Methoxy Groups: Methoxy substituents (e.g., in ) enhance solubility in polar solvents due to their electron-donating nature .

Key Observations:

  • Solvent Systems: DMF is widely used for alkoxylation due to its high polarity and ability to dissolve both organic and inorganic reactants .
  • Yield Trends: Bulky substituents (e.g., -CF₃) marginally reduce yields compared to simpler derivatives, as seen in (94% vs. 93.7% for the parent compound) .

Spectral and Crystallographic Data

Table 3: Spectroscopic and Structural Features

Compound Name $ ^1H $ NMR (δ, ppm) HRMS ([M+H]⁺) Crystallographic Space Group Reference
This compound 8.30 (d, J = 8.8 Hz, 2H, ArH), 4.30 (t, J = 6.0 Hz, 2H, OCH₂) 257.0481 (calc), 257.0475 (obs) P2₁/c
Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate 8.30 (s, 1H, ArH), 4.25 (t, J = 6.0 Hz, 2H, OCH₂) 538.1690 (calc), 538.1681 (obs) Not reported
Methyl 5-methoxy-2-nitro-4-(3-piperidin-1-yl-propoxy)benzoate 8.10 (s, 1H, ArH), 3.90 (s, 3H, OCH₃) 413.1580 (calc), 413.1572 (obs) Not reported

Key Observations:

  • NMR Signatures: The aromatic proton signals shift upfield in nitro- and methoxy-substituted derivatives due to electron-donating effects .
  • Crystallography: The parent compound’s crystal structure reveals a planar aromatic ring and a gauche-configured 3-chloropropoxy chain, stabilized by weak hydrogen bonds .

Preparation Methods

Esterification of 4-Hydroxy-3-Methoxybenzoic Acid

The first step converts 4-hydroxy-3-methoxybenzoic acid (vanillic acid) into its methyl ester using methanol and thionyl chloride (SOCl₂) as a catalyst.

Procedure :

  • Vanillic acid (100 g) is suspended in methanol (500 mL) at 25–30°C.

  • Thionyl chloride (85 g) is added dropwise to the mixture, followed by heating to 60–65°C for 90 minutes.

  • The solvent is distilled off under reduced pressure to yield methyl 4-hydroxy-3-methoxybenzoate.

Key Parameters :

  • Catalyst : Thionyl chloride enhances esterification efficiency by generating HCl in situ, driving the reaction to completion.

  • Yield : Near-quantitative conversion is typical due to the exothermic nature of the reaction.

Alkylation with 1-Bromo-3-Chloropropane

The methyl ester undergoes alkylation at the phenolic oxygen using 1-bromo-3-chloropropane under basic conditions.

Procedure :

  • Methyl 4-hydroxy-3-methoxybenzoate is dissolved in dimethylformamide (DMF, 300 mL) with potassium carbonate (164 g).

  • 1-Bromo-3-chloropropane (140 g) is added, and the mixture is stirred at 25–30°C for 5 hours.

  • The product is isolated via aqueous workup, yielding 141 g (85% purity).

Optimization Insights :

  • Solvent : DMF facilitates nucleophilic substitution by stabilizing the transition state through polar aprotic interactions.

  • Base : Potassium carbonate deprotonates the phenolic hydroxyl, generating a phenoxide ion for efficient alkylation.

  • Molar Ratios : A 1:1.4 ratio of methyl ester to 1-bromo-3-chloropropane ensures minimal side products.

Alternative Alkylation Approaches

Phase-Transfer Catalysis in Acetone

A modified alkylation method employs acetone as a solvent and methyl bromoacetate as an alkylating agent.

Procedure :

  • Methyl 4-hydroxy-3-methoxybenzoate (1.82 g, 0.01 mol) is dissolved in acetone (10 mL) with potassium carbonate (2.76 g).

  • Methyl bromoacetate (1.86 g, 0.12 mol) is added, and the mixture is stirred at 65°C for 24 hours.

  • The product is isolated via steam distillation and ethyl acetate extraction, yielding 66.2%.

Advantages :

  • Solvent Choice : Acetone reduces side reactions compared to DMF, particularly at elevated temperatures.

  • Scalability : Steam distillation enables efficient solvent recovery, critical for industrial applications.

High-Temperature Alkylation for Industrial Scale

Patent data reveals scaled-up conditions with varying molar ratios and temperatures to maximize throughput.

Conditions :

  • Molar Ratio : 1:3 to 1:5 (methyl ester to 1-bromo-3-chloropropane).

  • Temperature : 80–110°C, reducing reaction time to 2–3 hours.

  • Yield : >90% purity with residual solvent levels <0.1%.

Trade-offs :

  • Energy Costs : Higher temperatures increase energy consumption but improve reaction kinetics.

  • Side Products : Excess alkylating agent may lead to di-alkylation, necessitating rigorous purification.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters across methodologies:

ParameterTwo-Step SynthesisAcetone-Based AlkylationHigh-Temperature Patent Method
Solvent DMFAcetoneDMF
Temperature 25–30°C65°C80–110°C
Reaction Time 5 hours24 hours2–3 hours
Yield 85%66.2%>90%
Purity 85%95%>95%
Industrial Viability ModerateLowHigh

Mechanistic Considerations and Side Reactions

Esterification Mechanism

Thionyl chloride reacts with methanol to generate HCl and methyl chlorosulfite, which protonates the carboxylic acid. Nucleophilic attack by methanol yields the ester:
RCOOH+SOCl2RCOCl+HCl+SO2\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{HCl} + \text{SO}_2
RCOCl+CH3OHRCOOCH3+HCl\text{RCOCl} + \text{CH}_3\text{OH} \rightarrow \text{RCOOCH}_3 + \text{HCl}

Alkylation Mechanism

The phenoxide ion attacks the electrophilic carbon of 1-bromo-3-chloropropane in an SN2 reaction, displacing bromide:
ArO+BrCH2CH2CH2ClArOCH2CH2CH2Cl+Br\text{ArO}^- + \text{BrCH}_2\text{CH}_2\text{CH}_2\text{Cl} \rightarrow \text{ArOCH}_2\text{CH}_2\text{CH}_2\text{Cl} + \text{Br}^-

Side Reactions :

  • Di-Alkylation : Excess alkylating agent leads to substitution at both oxygen and adjacent positions.

  • Elimination : At temperatures >100°C, dehydrohalogenation forms allyl ether byproducts.

Industrial Production and Optimization

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance heat transfer and mixing efficiency:

  • Residence Time : 10–15 minutes at 100°C.

  • Output : 500–1,000 kg/day with 99.5% purity.

Green Chemistry Initiatives

  • Solvent Recycling : DMF recovery rates exceed 95% via vacuum distillation.

  • Catalyst Substitution : Ionic liquids replace K₂CO₃, reducing wastewater toxicity.

Q & A

Q. Table 2: Synthesis Optimization Checklist

FactorOptimal Condition
TemperatureReflux (~150°C)
SolventDMF
BaseK2CO3 (excess)
CrystallizationSlow evaporation (ethyl acetate)

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